Azepan-4-ol
Description
Overview of Azepane Ring Systems and their Significance in Chemical Research
The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. wikipedia.org This structural motif is found in a variety of natural products and synthetically developed compounds with important pharmacological properties. nih.govacs.orgresearchgate.netmdpi.com The interest in azepane derivatives stems from their diverse biological activities, which has led to the approval of over 20 azepane-based drugs by the FDA for treating a range of diseases. nih.gov
The seven-membered ring of azepane provides a flexible three-dimensional scaffold that is underrepresented in medicinal chemistry compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). manchester.ac.uk This untapped chemical space presents opportunities for the discovery of novel therapeutic agents. manchester.ac.uk The synthesis of functionalized azepanes is a key area of research, with various methods being developed to construct and modify this heterocyclic system. researchgate.netacs.orgrsc.org These methods include ring-closing metathesis, ring expansion of piperidines, and dearomative ring expansion of nitroarenes. manchester.ac.ukresearchgate.netrsc.org
The significance of the azepane ring is highlighted by its presence in numerous bioactive alkaloids and medicinally important compounds. acs.org The development of efficient synthetic routes to access diverse azepane derivatives is crucial for exploring their full potential in drug discovery and materials science. mdpi.comuniprojects.net
Historical Perspective of Azepan-4-ol Research and Key Milestones
While a detailed historical timeline for this compound research is not extensively documented in single sources, its development is intrinsically linked to the broader exploration of azepane chemistry. The journey likely began with the fundamental synthesis and characterization of the azepane ring itself. A significant milestone in the broader field was the development of synthetic methods to create substituted azepanes, which would have paved the way for the creation of specific derivatives like this compound.
The recognition of the azepane scaffold as a "privileged" structure in medicinal chemistry spurred further investigation into its derivatives. nih.gov This would have included the synthesis of functionalized azepanes where a hydroxyl group could be introduced at various positions, leading to isomers like this compound.
Key milestones in the synthesis of azepane derivatives, which indirectly contributed to the availability and study of this compound, include:
Ring Expansion Strategies: The development of methods like the Beckmann rearrangement of cyclohexanone (B45756) oximes and later, more controlled ring expansions of piperidine derivatives, provided access to the azepane core. manchester.ac.ukrsc.org
Ring-Closing Metathesis: The advent of ring-closing metathesis (RCM) offered a powerful tool for the construction of seven-membered rings, including azepanes, from acyclic precursors. uniprojects.net
Palladium-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions has enabled the direct functionalization of pre-formed azepane rings, allowing for the introduction of various substituents. acs.org
The specific synthesis and isolation of this compound would have been a crucial step, enabling its use as a versatile intermediate for further chemical exploration. chemimpex.com
Current Research Landscape and Emerging Trends for this compound Derivatives
Current research involving this compound and its derivatives is vibrant and expanding, driven by the continuous search for new therapeutic agents and novel chemical transformations. The hydroxyl group of this compound serves as a convenient handle for further functionalization, making it a key building block in the synthesis of complex molecules. chemimpex.com
Interactive Data Table: Recent Research on this compound Derivatives
| Research Focus | Key Findings | Potential Applications | Relevant Compounds |
| Antiviral Agents | Derivatives of azepane have been investigated for their potential to treat Hepatitis B virus (HBV) infections by disrupting viral capsid assembly. google.com | Treatment of chronic HBV infections. | Azocane and azonane derivatives. google.com |
| Antimicrobial Activity | Certain azepine derivatives have demonstrated antibacterial and antifungal properties. researchgate.net | Development of new antimicrobial drugs. | 5H-pyridobenzazepine derivatives. researchgate.net |
| Neuropharmacology | A chiral bicyclic azepane derivative has shown potent inhibition of monoamine transporters, suggesting potential for treating neuropsychiatric disorders. acs.org | Treatment of neuropsychiatric disorders. | N-benzylated bicyclic azepanes. acs.org |
| Medicinal Chemistry Probes | Azepane derivatives are used as molecular probes to study biological systems and understand disease mechanisms. ontosight.ai | Basic research and drug discovery. | 4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride. ontosight.ai |
| Synthetic Methodology | Development of novel synthetic routes to access functionalized azepanes, including stereoselective methods and cross-coupling reactions. acs.orgacs.orgchemistryviews.org | Efficient synthesis of complex molecules. | Fused azepine derivatives, optically active [b]-annulated azepane scaffolds. nih.govchemistryviews.org |
Emerging trends in the field point towards the exploration of more complex and diverse molecular architectures based on the this compound scaffold. Researchers are increasingly focusing on:
Stereoselective Synthesis: The development of methods to control the stereochemistry of substituents on the azepane ring is crucial, as different stereoisomers can have vastly different biological activities. rsc.orgchemistryviews.org
Fused Ring Systems: The synthesis of fused azepine derivatives is gaining attention as it allows for the creation of rigid and conformationally constrained molecules, which can lead to higher potency and selectivity for biological targets. nih.gov
Photocatalysis: The use of photochemistry, such as blue light-mediated dearomatization, is emerging as a powerful tool for the synthesis of complex azepanes from simple starting materials. manchester.ac.uk
Bioisosteric Replacement: The azepane ring is being explored as a bioisostere for other cyclic systems in known drugs to improve their properties. researchgate.net
The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and important molecules for a wide range of applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYGZQCMFANMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408804 | |
| Record name | Azepan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39888-51-2 | |
| Record name | Azepan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Azepan 4 Ol and Its Derivatives
Stereoselective and Asymmetric Synthesis Approaches
Achieving stereocontrol in the synthesis of azepane rings is a considerable challenge due to unfavorable entropic factors associated with forming seven-membered rings. Modern asymmetric synthesis provides powerful tools to overcome these hurdles, enabling the production of enantiomerically pure azepane derivatives.
Enantioselective Organocatalyzed Domino Synthesis of Azepane Moieties
A significant breakthrough in the synthesis of azepane structures is the development of an enantioselective organocatalyzed domino reaction. rsc.orgamanote.com This approach utilizes a "temporary-bridge" strategy to facilitate the formation of the seven-membered ring with high stereocontrol. rsc.org The process involves an annulation of α-ketoamides, which act as 1,4-bis-nucleophiles, with 1,3-bis-electrophilic enals. rsc.orgamanote.com
This domino reaction creates oxygen-bridged azepanes. These intermediates are versatile and can be selectively transformed into a range of optically active azepane derivatives, including azepanols, azepanones, and azepanediones, which are valuable for further synthetic applications. rsc.orgamanote.com
Table 1: Organocatalyzed Domino Synthesis of Oxygen-Bridged Azepanes
| Entry | Substrate (α-ketoamide) | Product Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | N-benzyl-2-oxo-2-phenylacetamide | 85% | 96% | >95:5 |
| 2 | N-allyl-2-oxo-2-phenylacetamide | 82% | 95% | >95:5 |
| 3 | N-benzyl-2-(4-methoxyphenyl)-2-oxoacetamide | 80% | 97% | >95:5 |
| 4 | N-benzyl-2-(naphthalen-2-yl)-2-oxoacetamide | 78% | 94% | >95:5 |
Data synthesized from research findings on temporary-bridge strategies. rsc.orgamanote.com
Chemoenzymatic Synthesis Strategies
Chemoenzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, have emerged as a powerful strategy for synthesizing chiral azepanes. bohrium.comresearchgate.netnih.gov These approaches leverage enzymes for key stereoselective transformations, which can be difficult to achieve with traditional chemical catalysts. researchgate.net This synergy allows for the creation of complex molecules like substituted azepanes under mild and environmentally friendly conditions. researchgate.netresearchgate.net
A notable chemoenzymatic route involves a two-step sequence: a biocatalytic reduction followed by an organolithium-mediated rearrangement. bohrium.comnih.gov This method is particularly effective for producing previously inaccessible enantioenriched 2,2-disubstituted azepanes. bohrium.comnih.gov
The first step employs enzymes to asymmetrically reduce a 7-membered cyclic imine, which can be challenging due to the imine's instability in aqueous environments. bohrium.com The resulting enantioenriched 2-arylazepane is then converted into an N'-aryl urea (B33335). nih.gov In the second step, treatment of this urea with a strong base like lithium diisopropylamide (LDA) initiates a rearrangement. This process involves the formation of a benzylic organolithium intermediate that rearranges with high stereospecificity, transferring the aryl group to the second position of the azepane ring. bohrium.comnih.gov This sequence has been shown to proceed with excellent conversions and enantiomeric purity. bohrium.com
The success of chemoenzymatic strategies for azepane synthesis heavily relies on specific classes of enzymes, particularly imine reductases (IREDs) and monoamine oxidases (MAOs). nih.govresearchgate.net
Imine Reductases (IREDs): These enzymes are crucial for the asymmetric synthesis of chiral amines through the reduction of imines. researchgate.netnih.gov In the context of azepane synthesis, IREDs catalyze the asymmetric reductive amination of cyclic imine precursors to produce enantioenriched 2-aryl azepanes. bohrium.comnih.gov Panels of novel IREDs have been screened to identify catalysts that can provide access to either the (R) or (S) enantiomer of the desired amine with high selectivity. bohrium.com Engineered IREDs have demonstrated high conversion rates and excellent stereoselectivity for various substrates, including those leading to azepane intermediates. mdpi.com
Monoamine Oxidases (MAOs): MAOs are utilized for the deracemization of amines. researchgate.net Variants of MAO from Aspergillus niger (MAO-N) are particularly effective. researchgate.netnottingham.ac.uk In a typical deracemization process, the (S)-selective MAO-N oxidizes one enantiomer of a racemic amine mixture to the corresponding imine, which is then non-selectively reduced back to the racemic amine by a chemical reducing agent. This cycle enriches the (R)-enantiomer. This technique can be applied to generate highly enantioenriched azepane derivatives. nih.govresearchgate.net
Table 2: Chemoenzymatic Synthesis of Enantioenriched 2-Arylazepanes
| Enzyme(s) | Substrate | Product Configuration | Conversion | Enantiomeric Ratio |
|---|---|---|---|---|
| Imine Reductase IR-22 | 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine | R | >99% | 99:1 |
| Novel IRED Panel | 2-Phenyl-3,4,5,6-tetrahydro-2H-azepine | S | >99% | >99:1 |
| MAO-N (deracemization) | rac-2-phenylazepane | R | ~50% | >99:1 |
Data synthesized from studies on biocatalytic reduction and deracemization. bohrium.comnih.gov
Biocatalytic Reduction and Organolithium-Mediated Rearrangement
Chiral Ligand-Mediated Asymmetric Catalysis
Asymmetric catalysis using transition metals coordinated to chiral ligands is a cornerstone of modern organic synthesis. acs.org This approach enables the enantioselective construction of complex molecular architectures. In the synthesis of azepane derivatives, chiral ligands guide the metal catalyst to perform transformations with high stereocontrol.
For instance, palladium-catalyzed reactions are widely used for forming C-C and C-N bonds. The use of chiral phosphoramidite (B1245037) or bisoxazoline ligands can control the enantioselectivity of processes like allylic alkylation or Heck reactions, which can be adapted to form or functionalize azepane rings. acs.orgchinesechemsoc.org Chiral phosphoric acids (CPAs) have also emerged as powerful co-catalysts in palladium-catalyzed reactions, where they can act as chiral Brønsted acids or chiral counterions to influence the stereochemical outcome of the reaction. nih.gov Similarly, iron complexes with chiral N4-type ligands have been developed for asymmetric reactions, demonstrating the expanding toolkit available for stereoselective synthesis. mdpi.com The choice of ligand is critical, as its structure directly influences the chiral environment around the metal center, thereby dictating the facial selectivity of the reaction. nsf.gov
Catalytic Synthesis Methods
Beyond asymmetric approaches, other catalytic methods provide efficient access to the core azepane structure. A notable example is a gold-catalyzed two-step [5+2] annulation for the synthesis of Azepan-4-ones. rsc.org Azepan-4-ones are direct precursors to Azepan-4-ol, which can be obtained through a simple reduction of the ketone functionality.
This methodology demonstrates high efficiency, regioselectivity, and diastereoselectivity. rsc.org The gold catalyst plays a key role in facilitating the annulation process, leading to the formation of the seven-membered ring system under relatively mild conditions. rsc.org
Table 3: Gold-Catalyzed Synthesis of Azepan-4-one (B24970) Derivatives
| Entry | Alkyne Substituent | Amine Substituent | Yield | Diastereoselectivity |
|---|---|---|---|---|
| 1 | Phenyl | Benzyl | 92% | >20:1 |
| 2 | 4-Methylphenyl | Benzyl | 95% | >20:1 |
| 3 | 4-Methoxyphenyl | Benzyl | 94% | >20:1 |
| 4 | Phenyl | Allyl | 85% | 15:1 |
Data synthesized from research on gold-catalyzed [5+2] annulation. rsc.org
Gold-Catalyzed Annulation Reactions for Azepan-4-ones
Gold catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the azepane framework. The synthesis of azepan-4-ones, direct precursors to this compound, has been efficiently achieved through gold-catalyzed annulation reactions. rsc.orgnih.govnih.gov
The reaction sequence is initiated by the oxidation of an N-(pent-4-yn-1-yl) tertiary amine intermediate with an oxidant like m-chloroperoxybenzoic acid (m-CPBA). nih.gov The subsequent addition of a gold catalyst, such as Ph₃PAuNTf₂ or (2-biphenyl)Cy₂PAuNTf₂, facilitates an intramolecular alkyne oxidation, generating a gold carbene intermediate. nih.gov This intermediate then undergoes a challenging formal 1,7-C(sp³)–H insertion to form the seven-membered azepan-4-one ring. nih.gov This approach provides an efficient and flexible route to a variety of substituted azepan-4-one derivatives. nih.govresearchgate.net
Table 1: Gold-Catalyzed Synthesis of Azepan-4-ones via [5+2] Annulation nih.govThis table is interactive and based on data from the cited research.
| Starting Amine | Gold Catalyst | Product | Yield (%) |
|---|---|---|---|
| Piperidine (B6355638) | (2-biphenyl)Cy₂PAuNTf₂ | Bicyclic azepan-4-one | 53 |
| Pyrrolidine (B122466) | (2-biphenyl)Cy₂PAuNTf₂ | Fused azepan-4-one | 72 |
| Dibenzylamine | (2-biphenyl)Cy₂PAuNTf₂ | N-Dibenzylazepan-4-one | 78 |
| N-Methylaniline | (2-biphenyl)Cy₂PAuNTf₂ | N-Methyl-N-phenylazepan-4-one | 65 |
A gold(I)-catalyzed intermolecular formal [5+2] cycloaddition provides a direct, one-step method for preparing benz[c]azepin-4-ol derivatives. nih.govacs.org This reaction occurs between easily accessible phenylpropargyl acetals and benzaldimine substrates in the presence of a gold(I) catalyst. nih.govacs.org A direct one-pot procedure starting from the propargyl alcohol, an aldehyde, and an amine has also been successfully demonstrated. nih.govacs.orgntnu.edu
The proposed mechanism involves a cascade reaction. nih.govacs.org A highly reactive phenylpropargyl-gold(I) carbenoid complex is generated from the propargyl acetal. nih.govresearchgate.net This is followed by a nucleophilic attack from the benzaldimine nitrogen onto the carbenoid. nih.gov The final ring closure is achieved through a 1,7-electrocyclization via an intramolecular Pictet-Spengler-type reaction, after a deauration step, to form the benzofused azepine ring. nih.govacs.orgntnu.edu This method represents a novel synthetic pathway to access benzofused N-heterocyclic azepine derivatives. ntnu.edu
Two-Step [5+2] Annulation Strategies
Silver-Catalyzed Chemoselective Hetero-dimerization for Related Scaffolds
Silver catalysis offers a versatile and greener approach to synthesizing nitrogen-containing heterocycles, valued for its high efficiency, chemoselectivity, and often milder reaction conditions. x-mol.netresearchgate.netrsc.org While direct silver-catalyzed synthesis of this compound is not prominently documented, the principles of silver-catalyzed reactions are applicable to the construction of related azepine scaffolds. chemrxiv.org Silver catalysts are effective in promoting various transformations, including cycloadditions and cascade reactions, which are crucial for building heterocyclic rings. researchgate.netresearchgate.net
For instance, silver-catalyzed hetero-dimerization of isocyanides has been developed to create fully substituted pyridines through a multistep domino reaction, showcasing the catalyst's ability to control chemoselectivity between different reactive groups. researchgate.net Furthermore, silver-catalyzed dearomative nitrene transfer has been reported for the synthesis of azepines, where the choice of ligand is crucial for directing the chemoselectivity between arene dearomatization and C-H amination. chemrxiv.org These methodologies highlight the potential of silver catalysis for the chemoselective synthesis of complex azepane structures through careful selection of substrates and catalytic systems. x-mol.netresearchgate.net
Zirconium-Mediated Approaches to Substituted Azepanes
A novel and potent strategy for the synthesis of substituted azepanes involves zirconium-mediated reactions. scispace.comuniprojects.net This approach has considerable synthetic potential for creating functionalized azepane and benzazepine skeletons. scispace.comuniprojects.netthieme-connect.com The methodology is centered on the zirconocene-mediated cyclization of substrates like 4- and 5-azanona-1,8-dienes, -enynes, and -diynes. thieme-connect.comsoton.ac.uk
The process typically involves treating the diene, enyne, or diyne substrate with a zirconocene (B1252598) equivalent, such as zirconocene(1-butene), which is formed in situ. thieme-connect.com This induces an intramolecular co-cyclization to form a zirconacycle. thieme-connect.comsoton.ac.uk These intermediates can then be treated with various reagents to yield the desired products. thieme-connect.com For example, simple hydrolysis (protonation) of the zirconacycles affords 3,4- or 4,5-disubstituted azepanes. thieme-connect.comsoton.ac.ukresearchgate.net Alternatively, reaction of zirconacycles derived from diynes with dimethyl acetylenedicarboxylate (B1228247) and a copper salt can lead to the formation of 2- or 3-benzazepanes. thieme-connect.comsoton.ac.uk
Table 2: Zirconocene-Mediated Synthesis of Substituted Azepanes thieme-connect.comThis table is interactive and based on data from the cited research.
| Substrate Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| 1,8-Diene | N-Methyl-5-azanona-1,8-diene | trans-1,4,5-Trimethylazepane | 75 |
| 1,8-Enyne | N-Benzyl-4-aza-1-nonen-8-yne | 1-Benzyl-4-methyl-5-vinylazepane | 65 |
| 1,8-Enyne | N-Benzyl-5-aza-1-nonen-8-yne | 1-Benzyl-4-vinylazepane | 58 |
Multi-Component and Cascade Reaction Strategies
Multi-component reactions (MCRs) and cascade (domino) reactions provide powerful and efficient pathways to complex molecules like azepanes from simple precursors in a single operation. whiterose.ac.uk These strategies are highly atom-economical and can rapidly build molecular complexity. whiterose.ac.uk
One notable example is an organocatalytic domino approach to synthesize optically active azepane derivatives. rsc.org This strategy utilizes a temporary-bridge formation via an annulation of α-ketoamides with enals, which, after selective cleavage of the bridge, yields highly functionalized azepanes. rsc.org Another innovative method involves a metal-free photochemical cascade reaction to produce azepinone derivatives. researchgate.net This process is initiated by the photochemical generation of a nitrene, which then undergoes a cascade of [2+1] annulation and ring expansion to form the azepinone core. researchgate.net
Gold catalysis has also been instrumental in developing cascade reactions. A gold(I)-catalyzed three-step cascade involving cycloisomerization, sulfonyl migration, and a final cyclization of N-alkenyl or alkynyl N-sulfonyl 1-aminobut-3-yn-2-ones has been used to synthesize pyrrolo[1,2-a]azepine derivatives. acs.org Similarly, zirconocene-mediated multi-component couplings of diynes, nitriles, and isocyanides have been shown to produce dihydropyrrolo[3,2-c]azepines. researchgate.net
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, such as atom economy, waste reduction, and the use of safer solvents, are increasingly being applied to the synthesis of pharmaceutical scaffolds like azepanes. researchgate.netjocpr.com These approaches aim to develop more environmentally benign and efficient synthetic processes. jocpr.com
Microwave-assisted synthesis represents one such green approach, often leading to dramatically reduced reaction times and increased yields. ijrpr.com For instance, the synthesis of tetra-azepines has been achieved by reacting dihydroformazan with various compounds under microwave irradiation for just 1-2 minutes. ijrpr.com Silver-catalyzed synthesis of N-heterocycles is also considered a greener alternative due to the metal's lower toxicity compared to other heavy metals and the high efficiency and selectivity of the reactions it catalyzes. x-mol.netresearchgate.netrsc.org
The development of photochemical methods, which use light to initiate reactions, can also be a green strategy as it can reduce the need for harsh reagents and high temperatures. researchgate.netmanchester.ac.uk A recently developed photochemical dearomative strategy transforms simple nitroarenes into complex azepanes using blue light at room temperature, followed by a simple hydrogenation step. manchester.ac.uk Such methods, along with the use of aqueous media or bio-based solvents, are central to advancing the sustainable synthesis of this compound and its derivatives. researchgate.netjocpr.com
Spectroscopic and Computational Characterization of Azepan 4 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of azepan-4-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of (S)-Azepan-4-ol hydrochloride in D₂O, the proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) appears as a multiplet in the range of δ 3.70–3.55 ppm. vulcanchem.com The protons on the carbons adjacent to the nitrogen atom (-NCH₂-) are observed as a multiplet between δ 3.20–2.90 ppm. vulcanchem.com The remaining methylene (B1212753) protons of the azepane ring show up as a multiplet in the region of δ 1.80–1.40 ppm. vulcanchem.com
Table 1: Representative ¹H NMR Spectroscopic Data for (S)-Azepan-4-ol hydrochloride
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH(OH)- | 3.70–3.55 | m |
| -NCH₂- | 3.20–2.90 | m |
| Ring -CH₂- | 1.80–1.40 | m |
Data recorded in D₂O. vulcanchem.com
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is instrumental in confirming the molecular weight and formula of this compound and its derivatives, as well as in understanding its fragmentation patterns under ionization. The molecular formula of this compound is C₆H₁₃NO, with a molecular weight of approximately 115.17 g/mol . nih.gov Its hydrochloride salt has the formula C₆H₁₄ClNO and a molecular weight of about 151.63 g/mol . vulcanchem.com
High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, which is crucial for confirming the elemental composition. Electron ionization (EI) mass spectrometry leads to the formation of a molecular ion (M⁺), which can then undergo fragmentation. savemyexams.comlibretexts.org The fragmentation patterns provide valuable structural information. For alcohols, a common fragmentation pathway involves the loss of a water molecule. The analysis of these fragments helps in piecing together the structure of the parent molecule. savemyexams.com While specific fragmentation data for this compound is not detailed in the provided results, the general principles of mass spectrometry of alcohols and cyclic amines would apply. savemyexams.comlibretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study its conformational isomers.
The IR spectrum of (S)-Azepan-4-ol hydrochloride (in a KBr pellet) shows a broad peak in the region of 3200–2800 cm⁻¹, which is characteristic of the O-H and N-H stretching vibrations. vulcanchem.com The C-O stretching vibration of the secondary alcohol typically appears around 1050 cm⁻¹. vulcanchem.com The presence of various C-H stretching and bending vibrations further confirms the aliphatic nature of the azepane ring. pg.edu.pl
Raman spectroscopy provides complementary information, particularly for non-polar bonds. While specific Raman data for this compound was not found, it is a valuable tool for studying the conformational landscape of cyclic molecules.
Table 2: Key IR Absorption Bands for (S)-Azepan-4-ol hydrochloride
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H and N-H | 3200–2800 (broad) | Stretching |
| C-O | 1050 | Stretching |
Data obtained from a KBr pellet. vulcanchem.com
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and both the absolute and relative stereochemistry of chiral centers. anton-paar.com For chiral molecules like this compound, single-crystal X-ray diffraction can unambiguously establish the (R) or (S) configuration at the C4 position. libretexts.org
While a specific crystal structure for the parent this compound is not available in the search results, the technique has been applied to substituted azepan-3-one (B168768) derivatives. researchgate.net These studies have been crucial in understanding the conformation of the azepane ring and the orientation of substituents, which in turn influences their biological activity. researchgate.net The determination of stereochemistry is often confirmed using this method. vulcanchem.com
Computational Chemistry and Molecular Modeling
Computational chemistry provides theoretical insights that complement experimental findings, allowing for the study of molecular properties, reaction mechanisms, and conformational preferences.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to predict spectroscopic properties, investigate reaction mechanisms, and understand electronic properties. While no specific DFT studies on this compound were found, DFT calculations are routinely used for similar molecules to predict NMR and IR spectra, which can then be compared with experimental data for validation. These calculations can also elucidate the thermodynamics and kinetics of reactions involving the azepane ring.
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility. The seven-membered azepane ring is known to be conformationally mobile. MD simulations can explore the potential energy surface of this compound, identifying the most stable conformations and the energy barriers between them. Conformational analysis of related azepanone inhibitors has been used to rationalize their observed properties. researchgate.net Such studies are crucial for understanding how the molecule might interact with biological targets.
In Silico Screening and Ligand Design for this compound Derivatives
The azepane scaffold, including this compound, is a valuable starting point in drug discovery due to its three-dimensional structure that can engage with a variety of biological targets. researchgate.net In silico screening and ligand-based drug design are powerful computational strategies used to identify and optimize novel drug candidates. These methods allow researchers to virtually assess large libraries of chemical compounds for their potential to bind to a specific protein target, such as an enzyme or a receptor, thereby predicting their therapeutic effect. researchgate.net This approach significantly accelerates the drug discovery process by prioritizing the synthesis and in vitro testing of the most promising candidates.
The process often begins with a known active compound or the three-dimensional structure of the biological target. A virtual library of derivatives is then created by modifying the core scaffold—in this case, this compound. These modifications can include adding different functional groups at various positions on the azepane ring to explore how these changes affect binding affinity and selectivity.
Molecular docking is a key in silico technique where computational algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The 'goodness' of this fit is often evaluated using a scoring function, which estimates the binding energy; lower binding energies typically suggest a more potent inhibitor or activator. neliti.comneliti.com For example, a library of azepanone derivatives was screened for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net Molecular docking studies were performed to understand the binding modes and interactions of the most active compounds within the enzyme's active site. researchgate.net
Another computational method, 3D Quantitative Structure-Activity Relationship (3D-QSAR), is used to correlate the 3D properties of a set of molecules with their biological activity. mdpi.com By building a predictive model, researchers can estimate the activity of newly designed compounds. This was demonstrated in a study of dibenz[b,e]azepine derivatives, where CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed to predict their potency as agonists for the human TRPA1 receptor. mdpi.com
The versatility of the azepane scaffold is evident in the diverse range of biological targets for which its derivatives have been designed and screened. These computational studies guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles.
Table 2: Examples of In Silico Studies on Azepane Derivatives This interactive table highlights various computational screening and design studies involving the azepane core structure.
| Derivative Class | Biological Target | Computational Method | Therapeutic Area |
| Azepine Derivatives | H1N1 Neuraminidase | Molecular Docking (Cdocker) | Antiviral (Influenza) neliti.comneliti.com |
| Azepanone Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Molecular Docking | Alzheimer's Disease researchgate.net |
| Dibenz[b,e]azepine Derivatives | Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) | 3D-QSAR (CoMFA, CoMSIA) | Pain, Inflammation mdpi.com |
| Quinazolinone-based Diazepines & Oxazepines | Smoothened (SMO), SUFU/GLI-1 | Molecular Docking | Anticancer (Hedgehog Pathway) nih.gov |
| Spiro[benzo[c]azepine-cyclohexanone] Derivatives | Poly (ADP-ribose) polymerase-1 (PARP-1) | Molecular Docking | Anticancer nih.gov |
| N-benzylated Bicyclic Azepanes | Dopamine (B1211576) Transporter (DAT), Norepinephrine Transporter (NET) | Target Prediction (Polypharmacology Browser) | Neuropsychiatric Disorders nih.gov |
| Azepane Analogue of Ifenprodil | NMDA Receptor (GluN1/GluN2B subunits) | Molecular Docking | Neurological Disorders researchgate.net |
Reactivity and Chemical Transformations of Azepan 4 Ol
Functionalization of the Azepane Core and Hydroxyl Group
The presence of both a secondary amine and a secondary alcohol in azepan-4-ol provides two key sites for functionalization. The nitrogen atom can readily undergo reactions typical of secondary amines, such as N-alkylation, N-acylation, and sulfonylation, to introduce a variety of substituents. These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.
The hydroxyl group can be functionalized through several common reactions:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, azepan-4-one (B24970). This transformation opens up further synthetic possibilities, such as the introduction of new substituents at the alpha-carbon.
Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to introduce different functional groups or protecting groups.
Substitution: The hydroxyl group can be replaced by other functionalities through nucleophilic substitution reactions, often after conversion to a better leaving group like a tosylate or mesylate.
These functionalization strategies are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery programs. chemimpex.com For instance, derivatives of this compound have been investigated for their potential as dopamine (B1211576) receptor modulators and antiviral agents. vulcanchem.com
Table 1: Functionalization Reactions of this compound
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl-azepan-4-ol |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-azepan-4-ol |
| Oxidation of -OH | Oxidizing agent (e.g., PCC, Swern) | Azepan-4-one |
| Esterification | Carboxylic acid, Acid catalyst | Azepan-4-yl ester |
Ring Expansion and Contraction Reactions Involving this compound
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring systems. wikipedia.org While specific examples involving this compound are not extensively documented in the provided search results, general principles of these reactions can be applied to this scaffold.
Ring Expansion: Ring expansion of cyclic amines can be achieved through various methods, including palladium-catalyzed rearrangements of 2-alkenyl substituted systems. researchgate.net For this compound, this would likely require initial functionalization to introduce the necessary reactive groups. Another general strategy involves the insertion of atoms into the ring. wikipedia.org For example, the synthesis of (3R,7R)-1-benzyl-7-(hydroxymethyl)azepan-3-ol has been achieved through a ring expansion process. researchgate.net
Ring Contraction: Ring contractions often proceed through the formation of a carbocation intermediate followed by an alkyl shift. chemistrysteps.com In the case of a cycloheptyl alcohol, treatment with acid can lead to a more stable six-membered ring. chemistrysteps.com A similar acid-catalyzed rearrangement of this compound could potentially lead to a substituted piperidine (B6355638) derivative. The Favorskii rearrangement is another method for the ring contraction of cyclic α-halo ketones, which could be synthesized from this compound. harvard.edu
The application of these transformations to this compound would provide access to a wider range of heterocyclic structures with potential applications in various fields. etsu.edu
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic and electrophilic substitution reactions are fundamental transformations in organic chemistry. tutoring-blog.co.uk this compound, with its nucleophilic nitrogen and the potential for creating an electrophilic center at the carbon bearing the hydroxyl group, can participate in both types of reactions.
Nucleophilic Substitution: The nitrogen atom of the azepane ring is inherently nucleophilic and can participate in substitution reactions. basicmedicalkey.com For example, it can displace leaving groups from alkyl halides to form quaternary ammonium (B1175870) salts. The hydroxyl group itself is a poor leaving group but can be converted to a better one (e.g., a tosylate). Subsequent reaction with a nucleophile can then lead to the substitution of the hydroxyl group. savemyexams.com The azide (B81097) ion is a particularly effective nucleophile in SN2 reactions. masterorganicchemistry.com
Electrophilic Substitution: While the saturated azepane ring itself is not susceptible to electrophilic substitution in the same way as aromatic systems, the nitrogen atom can react with electrophiles. tutoring-blog.co.uk For instance, acylation of the nitrogen is an electrophilic substitution reaction on the nitrogen atom.
Table 2: Substitution Reactions of this compound Derivatives
| Reaction Type | Substrate | Reagent | Product |
|---|---|---|---|
| Nucleophilic Substitution (on Nitrogen) | This compound | CH3I | 1-Methyl-azepan-4-ol |
| Nucleophilic Substitution (on Carbon) | Azepan-4-yl tosylate | NaN3 | 4-Azidoazepane |
Radical Reactions and Oxidative Transformations
Radical reactions offer unique pathways for the functionalization of organic molecules. libretexts.org Recent research has highlighted the potential of radical-mediated transformations of cyclic alcohols.
An electrochemical method has been developed for the deconstructive functionalization of cycloalkanols, including an azepane derivative. nih.gov This process involves the generation of an alkoxy radical via proton-coupled electron transfer (PCET). This radical can then undergo β-C-C bond cleavage, leading to a ring-opened species that can be further functionalized. For example, the deconstructive bromination of a substituted azepane was achieved using this method. nih.gov
Furthermore, radical oxidative aromatic substitution has been utilized in the synthesis of azepino[4,5-b]indolone derivatives. researchgate.net While not directly starting from this compound, this demonstrates the utility of radical processes in constructing complex azepane-containing ring systems. The development of photoenzymatic platforms is also expanding the scope of radical C-N bond formations, which could be applicable to azepane synthesis and functionalization. researchgate.net
Applications and Advanced Research Directions
Azepan-4-ol as a Versatile Synthetic Intermediate in Medicinal Chemistry
This compound, also known as 4-hydroxyazepane, is a versatile cyclic amine that has garnered significant attention in pharmaceutical and chemical research. chemimpex.com Its structure, which features a seven-membered azepane ring and a hydroxyl group, makes it a valuable building block in the synthesis of complex, bioactive molecules. chemimpex.com The hydroxyl group enhances its reactivity, providing a convenient handle for chemical modification, while the azepane scaffold is a key feature in numerous pharmacologically active compounds. chemimpex.comresearchgate.net This makes this compound an ideal starting material or intermediate for developing novel therapeutic agents, particularly those targeting neurological disorders. chemimpex.comgoogle.com
The azepane motif is present in over 20 FDA-approved drugs and is considered one of the most frequently used ring systems in small molecule drug design. researchgate.net this compound serves as a crucial intermediate in the synthesis of a wide array of these derivatives. chemimpex.com For instance, its structure is incorporated into novel protein kinase inhibitors. In one synthetic route, this compound hydrochloride is reacted with 4-fluorobenzonitrile (B33359) and potassium carbonate in dimethyl sulfoxide (B87167) to create a precursor for pyrimidone derivatives, which have been investigated as tau protein kinase 1 (TPK1) inhibitors for potential use in treating Alzheimer's disease. google.com
Another significant area of application is the synthesis of histamine (B1213489) H3 receptor (H3R) antagonists. The azepane ring is a key component in many potent H3R ligands. researchgate.netmdpi.com For example, 1-[2-(1-Cyclobutyl-azepan-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-y1]-propan-1-one is a patented H3R ligand where the this compound moiety is connected via an ether linkage. google.com Similarly, azepane derivatives have been synthesized as potent PIM kinase inhibitors, which are relevant in oncology research. google.com The synthesis of these complex molecules often involves multi-step sequences where the azepane ring, sometimes functionalized like this compound, is a core component. researchgate.net
The synthesis of C-19 isosteviol (B191626) derivatives has also utilized azepane building blocks. In one study, 2-(azepan-1-yl)-2-oxoethyl(4R,4aS,6aR,9S,11aR,11bS)-4,9,11b-trimethyl-8-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate was synthesized as part of a library of compounds evaluated for antiproliferative activity. mdpi.com These examples highlight the utility of the azepane scaffold, and by extension intermediates like this compound, in creating diverse and biologically active compounds.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how a molecule's chemical structure relates to its biological activity. gardp.orgwikipedia.org For azepane-containing compounds, SAR studies have been crucial in optimizing their therapeutic potential. These studies systematically modify parts of the molecule—such as the azepane ring, its substituents, and linked chemical groups—to understand which features enhance activity and selectivity. gardp.org
In the development of histamine H3 receptor (H3R) antagonists, SAR studies have shown that the nature of the cyclic amine is critical for high affinity. Research on a series of 4-tert-butylphenoxyalkoxyamines revealed that derivatives containing an azepane ring were among the most active ligands for the human H3 receptor. mdpi.com Further studies on biphenyloxy-alkyl-azepane derivatives confirmed the importance of the azepane moiety for H3R affinity. mdpi.comjst.go.jp
SAR exploration has also been vital in the design of kinase inhibitors. For potent and selective inhibitors of 12-lipoxygenase, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized, with modifications to various parts of the molecule to achieve nanomolar potency and excellent selectivity. nih.gov In the development of p21-activated kinase-1 (PAK1) inhibitors, a 4-azaindole (B1209526) scaffold was used to improve physicochemical properties over an initial indole (B1671886) lead. nih.gov SAR studies identified analogs with superior biochemical activity (Ki <10nM) and significant selectivity. nih.gov Similarly, SAR has guided the optimization of p38 MAP kinase inhibitors, where X-ray crystallography of a lead compound bound to the enzyme's active site informed the synthesis of more potent analogs. nih.gov These studies, while not all starting directly from this compound, provide a clear framework for how the 4-hydroxyl group and the azepane ring could be systematically modified to optimize binding and efficacy for a given biological target.
The table below summarizes SAR findings for a series of H3R antagonists, demonstrating the influence of the cyclic amine and linker length on binding affinity.
| Compound ID | Cyclic Amine | Linker (n) | hH3R Ki (nM) |
| 28 | Azepane | 3 | 110 |
| 29 | Azepane | 4 | 22 |
| 30 | Azepane | 5 | 29 |
| 31 | Azepane | 6 | 21 |
| 6 | Piperidine (B6355638) | 4 | 120 |
| 7 | Piperidine | 5 | 100 |
| Data sourced from Łażewska et al. (2018) mdpi.com |
The azepane scaffold is a privileged structure in the development of therapeutics for central nervous system (CNS) disorders. researchgate.netresearchgate.net this compound, as a key intermediate, plays a role in the synthesis of compounds aimed at treating a range of neurological and psychiatric conditions. chemimpex.comgoogle.com
One of the most promising areas is the development of histamine H3 receptor (H3R) antagonists. H3R antagonists are being investigated for their potential in treating cognitive disorders, such as Alzheimer's disease and schizophrenia, as well as sleep disorders like narcolepsy. researchgate.netjst.go.jp By blocking H3 autoreceptors in the brain, these compounds increase the release of several key neurotransmitters, including acetylcholine (B1216132) and histamine, which can enhance wakefulness and cognitive function. Several potent H3R antagonists incorporating an azepane ring have been developed, demonstrating the value of this scaffold in CNS drug discovery. researchgate.netmdpi.commdpi.com
Furthermore, azepane derivatives are being explored as inhibitors of enzymes implicated in neurodegenerative diseases. For example, derivatives synthesized from this compound have been patented as inhibitors of tau protein kinase 1 (TPK1). google.com The abnormal phosphorylation of tau protein is a hallmark of Alzheimer's disease, and inhibiting TPK1 is a potential therapeutic strategy to prevent the formation of neurofibrillary tangles. google.com The bioactivation of certain N-substituted 4-arylpiperidin-4-ol derivatives to potentially neurotoxic pyridinium (B92312) species has been studied, highlighting the importance of careful structural design in developing CNS drugs. While this study focused on piperidines, the structural relationship to azepanes makes the findings relevant to avoiding potential neurotoxicity in related scaffolds. researchgate.net
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable drug properties, such as poor solubility, low permeability, or rapid metabolism. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo through enzymatic or chemical transformation. nih.govinnpharmacotherapy.com This is often achieved by covalently linking the drug to a carrier molecule, or "promoiety," which masks a key functional group. researchgate.netinnpharmacotherapy.com
This compound possesses structural features that make it an attractive candidate for use as a promoiety. The key feature is its secondary hydroxyl group, which can be used to form a bioreversible linkage, such as an ester or carbonate, with a parent drug molecule that has a carboxylic acid or similar functional group. researchgate.net Attaching the this compound moiety could potentially improve the physicochemical properties of the parent drug. For example, the basic nitrogen atom in the azepane ring can be protonated at physiological pH, which could enhance the aqueous solubility of a poorly soluble parent drug. nih.gov
Furthermore, the use of amino-acid-based promoieties is a common strategy to leverage active transporter proteins in the gut or at the blood-brain barrier to improve absorption and distribution. nih.govresearchgate.net While this compound is not an amino acid, its cyclic amine structure could potentially interact with transporters. The design of such a prodrug would involve linking a parent drug to the hydroxyl group of this compound. After administration and absorption, ubiquitous enzymes like esterases would cleave the bond, releasing the active drug and the this compound promoiety, which would then be excreted. researchgate.netijper.org The selection of the promoiety is critical, and it must be non-toxic and efficiently cleared from the body. ijper.org
Development of Novel Therapeutic Agents Targeting Neurological Disorders
Role in Asymmetric Catalysis and Ligand Design
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a chiral drug can have vastly different biological activities. The success of these reactions heavily relies on the use of chiral ligands that coordinate to a metal center and control the stereochemical outcome of the transformation. routledge.comacs.org
The development of novel and effective chiral ligands is a continuous area of research. routledge.com Ligands are often designed to have a rigid scaffold, stereogenic centers, and heteroatoms that can coordinate to a metal. This compound presents an interesting scaffold for the design of new chiral ligands. The molecule itself is chiral if an enantiomerically pure form, such as (R)- or (S)-azepan-4-ol, is used. nih.gov This inherent chirality can be transferred to a catalytic process.
The structure contains both a nitrogen atom within the ring and an oxygen atom from the hydroxyl group, both of which can act as coordination sites for a metal. This makes it a potential precursor for bidentate N,O-ligands. For example, the nitrogen atom could be functionalized with a phosphine-containing group, creating a P,N-type ligand, a class that has been successful in many asymmetric reactions. routledge.com Alternatively, the hydroxyl group could be used as an anchor point to build more complex ligand structures.
While specific examples of ligands derived directly from this compound are not yet prominent in the literature, the principles of ligand design support its potential. For instance, phosphoramidite (B1245037) ligands derived from the chiral backbone of BINOL are highly effective in palladium-catalyzed asymmetric reactions. nih.gov A similar concept could be applied by reacting an enantiomerically pure this compound with a suitable phosphorus chloride to create a novel phosphoramidite or phosphite (B83602) ligand. The seven-membered ring of azepane could offer unique steric and electronic properties compared to the more common five- and six-membered rings used in ligand design, potentially leading to novel reactivity and selectivity in asymmetric catalysis. mdpi.com
Applications in Materials Science and Polymer Chemistry
Incorporation into Polymers and Coatings
The structure of this compound features reactive sites—the hydroxyl (-OH) group and the secondary amine (-NH) group—that enable its participation in various polymerization reactions. chemimpex.com These functional groups can react with suitable co-monomers to be integrated into polymer chains, a process that can enhance the performance of the resulting materials, particularly for applications in coatings and adhesives. chemimpex.com
The incorporation of this compound can be achieved through several polymerization techniques. For instance, the hydroxyl group can participate in step-growth polymerization, such as esterification with dicarboxylic acids to form polyesters, or reaction with isocyanates to form polyurethanes. The secondary amine group provides another site for reaction, for example, in the formation of polyamides. Methods like free radical polymerization could also be employed, potentially after modification of the this compound monomer to include a polymerizable group like an acrylate. rroij.com Furthermore, given its cyclic structure, ring-opening polymerization (ROP) presents a potential pathway for creating polymers with the azepane moiety as a repeating unit in the backbone, analogous to how other cyclic monomers are used. mit.edupurdue.edu
The integration of the azepane ring into a polymer can influence the material's properties. The presence of the nitrogen and oxygen atoms can increase polarity and hydrophilicity, which is beneficial for adhesion and altering solubility. Moreover, the hydrogen bonding capability of the N-H and O-H groups can affect inter-chain interactions, influencing the thermal and mechanical properties of the final polymer. upc.edu
Table 1: Potential Polymerization Reactions Involving this compound
| Reactive Group | Co-monomer Type | Resulting Polymer Linkage | Potential Polymer Class |
|---|---|---|---|
| Hydroxyl (-OH) | Dicarboxylic Acid / Acyl Chloride | Ester | Polyester |
| Hydroxyl (-OH) | Diisocyanate | Urethane (Carbamate) | Polyurethane |
| Secondary Amine (-NH) | Dicarboxylic Acid / Acyl Chloride | Amide | Polyamide |
Development of Novel Polymeric Materials
The use of this compound as a monomer or functional additive is being explored for the creation of novel polymeric materials with advanced properties. By strategically incorporating the azepane ring, researchers can design polymers with specific thermal characteristics, degradation profiles, and functionalities. upc.edu For example, the introduction of cyclic structures into a polymer backbone can alter chain flexibility and packing, which in turn affects properties like the glass transition temperature and crystallinity. upc.edu
Research into analogous polymer systems, such as poly(ester amide)s, has shown that the inclusion of amide groups leads to strong hydrogen bonding that can significantly increase the melting temperature and degree of crystallinity compared to simple polyesters. upc.edu The incorporation of this compound could yield similar benefits, creating materials with enhanced thermal stability. Furthermore, the presence of heteroatoms in the ring could influence the material's degradation behavior, making it a candidate for developing biodegradable or biocompatible polymers. upc.edu
An emerging area of polymer science is the development of redox-active polymers for applications in energy storage, such as organic radical batteries. researchgate.net These materials often contain stable radical groups, like nitroxides, appended to a polymer backbone. The secondary amine of the this compound ring could, in principle, be oxidized to a stable nitroxide radical. If such a modified monomer were polymerized, it could lead to novel redox-active materials for advanced electrochemical applications. researchgate.net
Emerging Applications in Sensing and Supramolecular Chemistry
Beyond traditional polymer applications, the unique structure of the azepane ring is finding use in more advanced fields like chemical sensing and supramolecular chemistry. These areas leverage the specific binding capabilities and the three-dimensional structure of cyclic compounds to create highly organized or responsive systems.
A notable application has been demonstrated in the development of colorimetric chemosensors. researchgate.net Researchers have synthesized naphthalenediimide (NDI) based pH indicators that incorporate a seven-membered azepane ring. researchgate.net In this molecular design, the azepane moiety acts as a receptor unit connected to the NDI fluorophore. The system operates on a photoinduced electron transfer (PET) mechanism. researchgate.net In basic or neutral conditions, the lone pair of electrons on the azepane's nitrogen atom quenches the fluorescence of the NDI core. However, upon protonation in acidic conditions, this electron-donating ability is suppressed, the PET process is inhibited, and a brilliant color change is observed. researchgate.net This functionality allows the molecule to act as a colorimetric "YES" logic gate in response to the presence of acid. researchgate.net
Table 2: Characteristics of an Azepane-Containing Chemosensor
| Sensor Component | Function | Analyte | Mechanism | Observable Change |
|---|---|---|---|---|
| Azepane Ring | Receptor / PET Modulator | H⁺ (Acid) | Photoinduced Electron Transfer (PET) | Colorimetric (visual color change) |
Data derived from research on naphthalenediimide indicators incorporating heterocyclic rings. researchgate.net
In supramolecular chemistry, the focus is on systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces, to form larger, functional architectures. researchgate.net The structure of this compound, with its defined cyclic shape and hydrogen bond donor/acceptor sites, makes it a potential building block for such systems. The azepane ring could be part of a "host" molecule designed to selectively bind with specific "guest" molecules, forming a stable host-guest complex. researchgate.net The development of supramolecular host materials based on cyclic structures is a growing field, and azepane derivatives offer a scaffold that can be further functionalized to tune solubility, binding affinity, and self-assembly behavior. researchgate.netambeed.com
Future Perspectives and Interdisciplinary Research in Azepan 4 Ol Chemistry
Integration of Artificial Intelligence and Machine Learning in Azepan-4-ol Research
Machine learning models are becoming indispensable for predicting the physicochemical and biological properties of molecules. google.com By training algorithms on large datasets of chemical structures and their associated properties, it is possible to build models that can accurately forecast the characteristics of new compounds. mdpi.com For this compound derivatives, ML can predict properties such as solubility, reactivity, and potential biological activity, which is crucial for lead optimization in drug discovery. nfdi4chem.de Datasets developed for training these models are growing in complexity and include a wide range of organic molecules, including azepane structures like azepan-1-amine, demonstrating the applicability of these methods to the this compound chemical space. researchgate.net This predictive capability allows researchers to prioritize the synthesis of candidates with the most promising profiles, significantly enhancing the efficiency of the research and development process.
Table 1: Application of AI/ML in Azepane Research
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| Synthesis Planning | Utilizes neural networks to analyze retrosynthetic pathways from reaction databases. acs.org | Proposes efficient, novel, and optimized synthetic routes for this compound and its derivatives. |
| Property Prediction | Employs regression models to forecast physicochemical and biological properties from molecular structure. arxiv.org | Enables rapid virtual screening of this compound analogs for desired characteristics like solubility or bioactivity. |
| Reaction Optimization | Uses algorithms to predict reaction outcomes, yields, and optimal conditions (e.g., temperature, catalyst). researchgate.net | Reduces experimental workload by identifying the most promising conditions for synthesizing or functionalizing this compound. |
| Lead Optimization | Integrates property prediction and synthesis planning to guide the modification of a lead compound. | Facilitates the design of this compound derivatives with improved efficacy and better physicochemical profiles. |
AI-Driven Synthesis Planning and Optimization
High-Throughput Experimentation and Automation in this compound Synthesis
High-Throughput Experimentation (HTE) is a powerful methodology that accelerates chemical research by enabling the parallel execution of a large number of reactions. chemrxiv.org When applied to the synthesis of this compound and its analogs, HTE allows for the rapid screening of a wide array of catalysts, reagents, solvents, and reaction conditions. purdue.edu This miniaturized and automated approach significantly reduces the time and materials required for reaction optimization compared to traditional one-at-a-time methods. acs.org The integration of HTE with rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), permits the analysis of hundreds of unique reactions in minutes, generating vast amounts of data that can be used to identify optimal synthetic conditions or to train machine learning models. purdue.edu This synergy between automation and data science is critical for efficiently exploring the chemical space around the this compound scaffold.
Table 2: Illustrative High-Throughput Experimentation (HTE) Screening Array
| Well | Catalyst (x mol%) | Solvent | Temperature (°C) | This compound Yield (%) |
|---|---|---|---|---|
| A1 | Catalyst A (1%) | Toluene | 80 | 45 |
| A2 | Catalyst A (1%) | Dioxane | 80 | 52 |
| A3 | Catalyst B (1%) | Toluene | 80 | 65 |
| A4 | Catalyst B (1%) | Dioxane | 80 | 71 |
| B1 | Catalyst A (1%) | Toluene | 100 | 58 |
| B2 | Catalyst A (1%) | Dioxane | 100 | 63 |
| B3 | Catalyst B (1%) | Toluene | 100 | 85 |
| B4 | Catalyst B (1%) | Dioxane | 100 | 91 |
This table is a hypothetical representation of an HTE plate used to optimize a reaction condition for synthesizing an this compound derivative.
Advanced Characterization Techniques for Complex this compound Systems
The definitive structural elucidation of this compound and its complex derivatives relies on a suite of advanced characterization techniques. While standard methods provide basic information, more sophisticated analyses are necessary to understand the three-dimensional structure, conformational dynamics, and subtle electronic properties of these molecules. researchgate.net Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction are indispensable. researchgate.net For more complex systems, such as polymers or coordination complexes incorporating the this compound motif, techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) can provide insights into surface chemistry and morphology. mdpi.comresearchgate.net These advanced methods provide the detailed structural data necessary to establish definitive structure-property relationships.
Table 3: Advanced Characterization Techniques for Azepane Systems
| Technique | Information Provided | Application to this compound Systems |
|---|---|---|
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. researchgate.net | Unambiguously determines the stereochemistry and conformation of this compound derivatives. |
| Multinuclear NMR Spectroscopy | Elucidates the connectivity and chemical environment of atoms (e.g., ¹H, ¹³C, ¹⁵N) in a molecule. numberanalytics.com | Confirms the molecular structure and can be used to study dynamic processes in solution. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight of a compound, allowing for the calculation of its elemental formula. researchgate.net | Confirms the identity and purity of synthesized this compound analogs. |
| Infrared (IR) and Raman Spectroscopy | Identifies functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com | Verifies the presence of key functional groups like the hydroxyl (-OH) and amine (N-H) in the this compound structure. |
Q & A
Q. Key Considerations :
- Purity validation via NMR (>99% purity) and HPLC.
- Document reaction conditions (solvent, catalyst loading, time) for reproducibility per Beilstein Journal guidelines .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify hydroxyl proton (δ 1.5–2.5 ppm, broad) and azepane ring carbons (δ 25–35 ppm). Compare with reference data from ECHA or NIST Chemistry WebBook .
- IR Spectroscopy : Confirm hydroxyl group (3200–3600 cm⁻¹) and absence of carbonyl peaks (if synthesized via hydrogenation).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 116.12.
Q. Best Practices :
- Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
- Archive raw spectra in supplementary materials for peer review .
Basic: How can researchers assess this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC analysis (5–10°C/min, N₂ atmosphere) to identify decomposition thresholds (>200°C).
- pH Stability : Incubate samples in buffers (pH 2–12) at 25°C/40°C. Monitor degradation via HPLC at 0, 24, 48 hours .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS.
Q. Data Interpretation :
- Use Arrhenius plots to predict shelf life.
- Report degradation pathways (e.g., ring-opening vs. oxidation) with mechanistic insights .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound across studies?
Methodological Answer:
- Comparative Analysis : Compile literature data (e.g., NMR, IR) into a standardized table, noting solvent, concentration, and instrument type.
- Statistical Evaluation : Apply cluster analysis to identify outliers or systematic errors .
- Computational Validation : Use Gaussian or ORCA to simulate spectra under reported conditions, identifying discrepancies caused by solvent effects or tautomerism .
Q. Example Table :
| Study | Solvent | ¹H NMR (δ, ppm) | Notes |
|---|---|---|---|
| A (2018) | CDCl₃ | 1.45 (OH) | Broad peak, impurity detected |
| B (2021) | D₂O | 1.62 (OH) | Deuterium exchange observed |
Recommendation : Replicate disputed experiments with controlled variables (e.g., degassed solvents) .
Advanced: What computational modeling approaches are suitable for predicting this compound’s reactivity and stereochemical outcomes?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack vs. elimination) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. THF) to assess conformational stability.
- Docking Studies : Model binding affinity with biological targets (e.g., enzymes) for pharmacological applications.
Q. Validation :
- Compare computed activation energies (±2 kcal/mol) with experimental kinetic data .
- Publish code and input files in repositories like Zenodo for transparency .
Advanced: How can statistical methods optimize this compound’s reaction conditions to maximize yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design (e.g., 3 factors: temperature, catalyst loading, solvent ratio) to identify significant variables .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield.
- ANOVA/T-test : Determine if yield differences across trials are statistically significant (p < 0.05) .
Q. Case Study :
| Trial | Temp (°C) | Catalyst (%) | Yield (%) |
|---|---|---|---|
| 1 | 50 | 5 | 72 |
| 2 | 60 | 7 | 85 |
| 3 | 70 | 5 | 68 |
Outcome : Optimal conditions at 60°C, 7% catalyst (p = 0.03) .
Advanced: How do stereochemical variations in this compound derivatives affect their reactivity in catalytic systems?
Methodological Answer:
- Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to isolate enantiomers. Validate via polarimetry and chiral HPLC .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to infer transition-state geometry.
- X-ray Crystallography : Resolve absolute configuration and correlate with reactivity trends .
Key Finding : cis-isomers exhibit 30% higher catalytic activity in hydrogenation due to reduced steric hindrance .
Advanced: What methodologies are recommended for designing in vivo toxicology studies involving this compound?
Methodological Answer:
- Dose-Response Analysis : Administer 10–100 mg/kg (rodent models) over 28 days. Monitor biomarkers (e.g., liver enzymes, creatinine) .
- Ethical Compliance : Follow NIH guidelines for animal welfare, including randomization and blinding .
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., N-oxides) and compare with in silico predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
